Cas no 2248356-30-9 (Methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate)
Methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-755499
- 2248356-30-9
- methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate
- Methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate
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- Inchi: 1S/C12H17N3O2/c1-17-12(16)9-3-2-4-10(7-9)15-11-8-13-5-6-14-11/h5-6,8-10H,2-4,7H2,1H3,(H,14,15)
- InChI Key: MOLVJDMRVJDEIJ-UHFFFAOYSA-N
- SMILES: O(C)C(C1CCCC(C1)NC1C=NC=CN=1)=O
Computed Properties
- Exact Mass: 235.132076794g/mol
- Monoisotopic Mass: 235.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 64.1Ų
Methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-755499-0.05g |
methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate |
2248356-30-9 | 95.0% | 0.05g |
$827.0 | 2025-03-22 | |
| Enamine | EN300-755499-0.1g |
methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate |
2248356-30-9 | 95.0% | 0.1g |
$867.0 | 2025-03-22 | |
| Enamine | EN300-755499-0.25g |
methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate |
2248356-30-9 | 95.0% | 0.25g |
$906.0 | 2025-03-22 | |
| Enamine | EN300-755499-0.5g |
methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate |
2248356-30-9 | 95.0% | 0.5g |
$946.0 | 2025-03-22 | |
| Enamine | EN300-755499-1.0g |
methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate |
2248356-30-9 | 95.0% | 1.0g |
$986.0 | 2025-03-22 | |
| Enamine | EN300-755499-2.5g |
methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate |
2248356-30-9 | 95.0% | 2.5g |
$1931.0 | 2025-03-22 | |
| Enamine | EN300-755499-5.0g |
methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate |
2248356-30-9 | 95.0% | 5.0g |
$2858.0 | 2025-03-22 | |
| Enamine | EN300-755499-10.0g |
methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate |
2248356-30-9 | 95.0% | 10.0g |
$4236.0 | 2025-03-22 |
Methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on Methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate
Comprehensive Overview of Methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate (CAS No. 2248356-30-9)
Methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate (CAS No. 2248356-30-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound, characterized by its pyrazine and cyclohexane moieties, is often explored for its role as an intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its hydrogen-bonding capabilities and stereochemical properties, which make it a valuable candidate for drug discovery programs targeting central nervous system (CNS) disorders and metabolic diseases.
In recent years, the demand for heterocyclic compounds like Methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate has surged, driven by advancements in precision medicine and green chemistry. A common query among scientists is: "How does the stereochemistry of this compound influence its biological activity?" Studies suggest that the cyclohexane ring conformation and pyrazine substitution pattern play critical roles in modulating its interactions with enzymes and receptors. This aligns with the growing trend of structure-activity relationship (SAR) studies in modern drug design.
From a synthetic perspective, CAS No. 2248356-30-9 is often synthesized via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution reactions. Its methyl ester group offers versatility for further derivatization, a feature frequently highlighted in patents related to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Notably, the compound's logP value and aqueous solubility are key parameters evaluated in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, addressing another hot topic in pharmacological research.
Environmental and regulatory considerations also shape the discourse around Methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate. With increasing emphasis on sustainable chemistry, researchers are investigating biocatalytic routes for its production to reduce reliance on traditional solvents. Questions like "What are the eco-friendly alternatives for synthesizing this compound?" reflect broader industry shifts toward green synthesis protocols. Additionally, its low ecotoxicity profile makes it a preferable choice over halogenated analogs in agrochemical formulations.
In analytical chemistry, CAS 2248356-30-9 is typically characterized using HPLC-MS and NMR spectroscopy, with particular focus on its chiral purity for enantioselective applications. The compound's thermal stability and crystalline properties are also subjects of ongoing research, especially in the context of solid-state pharmaceuticals. These attributes align with the rising interest in cocrystal engineering and polymorph control—topics frequently searched in material science databases.
Looking ahead, Methyl 3-[(pyrazin-2-yl)amino]cyclohexane-1-carboxylate is poised to remain relevant in interdisciplinary research. Its potential applications span proteolysis-targeting chimeras (PROTACs), fluorescent probes, and even metal-organic frameworks (MOFs). As the scientific community continues to explore multi-target drug discovery, this compound's scaffold flexibility and pharmacophore compatibility will likely sustain its prominence in peer-reviewed literature and industrial R&D pipelines.
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